Cav 3.2 inhibitor 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cav 3.2 inhibitor 2 is a compound that targets the Cav3.2 subtype of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and pain perception. This compound has shown potential in research for its ability to suppress T-channel-dependent somatic and visceral pain in mice .

Preparation Methods

The synthesis of Cav 3.2 inhibitor 2 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The compound is synthesized through a series of reactions that include the formation of key intermediates and the final product. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Cav 3.2 inhibitor 2 undergoes various chemical reactions, including inhibition of T-type calcium channels. The compound has an IC50 value of 0.09339 μM under -80mV holding potential . Common reagents and conditions used in these reactions include specific voltage conditions and the presence of calcium ions. The major products formed from these reactions are the inhibited calcium channels, which result in reduced neuronal excitability and pain perception .

Scientific Research Applications

Cav 3.2 inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being studied for its potential as an analgesic for intractable pain, including somatic and visceral pain . The compound has shown efficacy in rodent models of acute, inflammatory, and chronic pain . Additionally, it is being explored for its role in treating epilepsy and other neurological disorders .

Mechanism of Action

The mechanism of action of Cav 3.2 inhibitor 2 involves the inhibition of Cav3.2 T-type calcium channels. These channels are responsible for regulating calcium influx in neurons, which in turn affects neuronal excitability and neurotransmitter release. By inhibiting these channels, this compound reduces neuronal excitability and pain perception . The molecular targets and pathways involved include the Cav3.2 channels and their associated signaling pathways .

Comparison with Similar Compounds

Cav 3.2 inhibitor 2 is unique in its high affinity and specificity for Cav3.2 T-type calcium channels. Similar compounds include ethosuximide, mibefradil, valproate, zonisamide, pimozide, and certain dihydropyridines (DHPs) . These compounds also target T-type calcium channels but may have different affinities and specificities for the various subtypes of these channels. This compound stands out due to its potent inhibition of T-channel-dependent pain and its potential for treating intractable pain conditions .

Properties

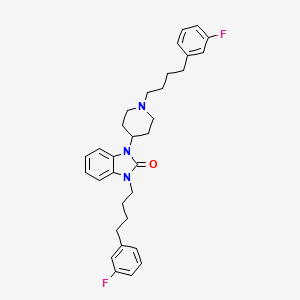

Molecular Formula |

C32H37F2N3O |

|---|---|

Molecular Weight |

517.7 g/mol |

IUPAC Name |

1-[4-(3-fluorophenyl)butyl]-3-[1-[4-(3-fluorophenyl)butyl]piperidin-4-yl]benzimidazol-2-one |

InChI |

InChI=1S/C32H37F2N3O/c33-27-13-7-11-25(23-27)9-3-5-19-35-21-17-29(18-22-35)37-31-16-2-1-15-30(31)36(32(37)38)20-6-4-10-26-12-8-14-28(34)24-26/h1-2,7-8,11-16,23-24,29H,3-6,9-10,17-22H2 |

InChI Key |

HKFWSOWZPUPCOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC(=CC=C4)F)CCCCC5=CC(=CC=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)